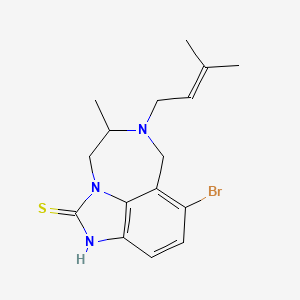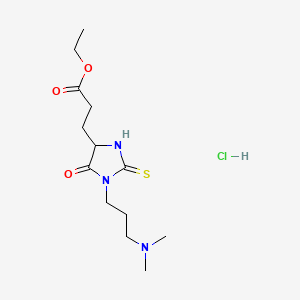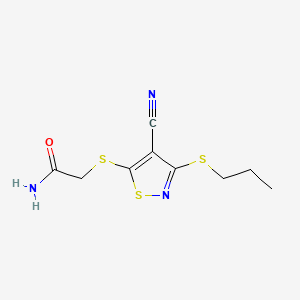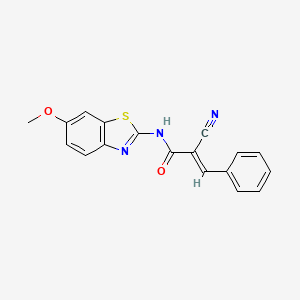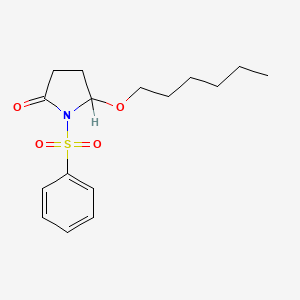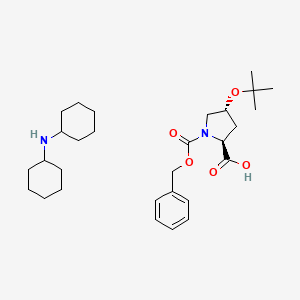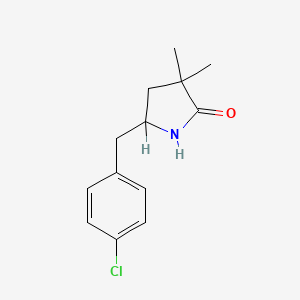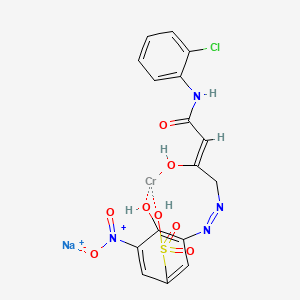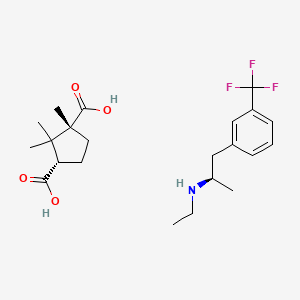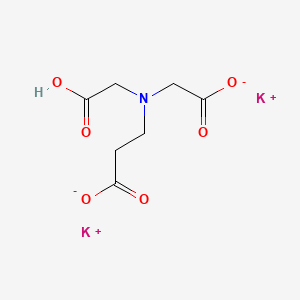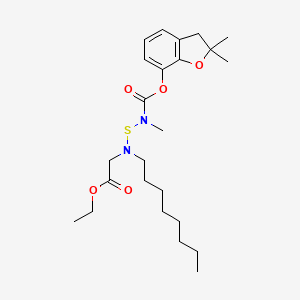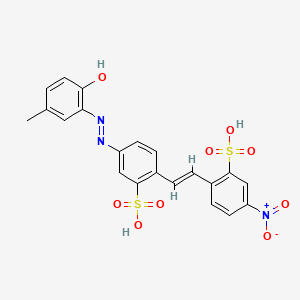
5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound. The reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of azo dyes like “this compound” involves large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines formed from the reduction of the azo group.
Substitution: Substituted aromatic compounds depending on the reagents used.
科学的研究の応用
“5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” has several applications in scientific research:
Chemistry: Used as a pH indicator or in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of “5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The compound’s vibrant color is due to the conjugated system of double bonds, which absorbs visible light.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in the staining of lipids.
Uniqueness
“5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of functional groups allows for a wide range of chemical reactions and applications.
特性
CAS番号 |
93892-27-4 |
|---|---|
分子式 |
C21H17N3O9S2 |
分子量 |
519.5 g/mol |
IUPAC名 |
5-[(2-hydroxy-5-methylphenyl)diazenyl]-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H17N3O9S2/c1-13-2-9-19(25)18(10-13)23-22-16-7-5-14(20(11-16)34(28,29)30)3-4-15-6-8-17(24(26)27)12-21(15)35(31,32)33/h2-12,25H,1H3,(H,28,29,30)(H,31,32,33)/b4-3+,23-22? |
InChIキー |
CYPTVFMYUBJWES-HPOMVFMNSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
正規SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


